BenchChemオンラインストアへようこそ!

Estrone Sulfamate

Steroid Sulfatase Inhibition Breast Cancer In Vitro Pharmacology

Estrone sulfamate (EMATE) is the first-in-class, irreversible steroid sulfatase (STS) inhibitor (IC50 65 pM in MCF-7 cells). As the prototypical aryl O-sulfamate that established the pharmacophore, it is the essential benchmark for validating new STS inhibition assays and SAR studies. Its unique erythrocyte binding and oral activity are definitive steroidal scaffold properties. Procure EMATE to ensure cross-study comparability and as the indispensable positive control for inhibitor screening programs.

Molecular Formula C18H23NO4S
Molecular Weight 349.4 g/mol
Cat. No. B8676592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstrone Sulfamate
Molecular FormulaC18H23NO4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
InChIInChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)
InChIKeyRVKFQAJIXCZXQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Estrone Sulfamate (EMATE): The Prototype Steroid Sulfatase Inhibitor – Potency and Pharmacophore Baseline for Procurement


Estrone sulfamate (EMATE), a steroidal aryl O-sulfamate, is the prototypical irreversible, active site-directed inhibitor of steroid sulfatase (STS) [1]. It potently inhibits estrone sulfatase (E1-STS) activity (>99% at 0.1 μM) in intact MCF-7 cells with an IC50 of 65 pM and is orally active in vivo [1]. As the first-in-class STS inhibitor, EMATE established the aryl sulfamate pharmacophore and serves as the benchmark against which all subsequent steroidal and nonsteroidal STS inhibitors are compared for potency, selectivity, and clinical utility [2].

Estrone Sulfamate Substitution Risk: Why Nonsteroidal Analogs Cannot Replace EMATE for Steroid Scaffold-Based Studies


Generic substitution among sulfamate-based STS inhibitors is not scientifically valid due to fundamental differences in core scaffold (steroidal vs. nonsteroidal) that dictate divergent off-target profiles, in vivo stability, and mechanism of action. While EMATE delivers picomolar STS inhibition, it also exhibits estrogenicity, a property absent in nonsteroidal coumarin-based sulfamates like COUMATE and 667-COUMATE [1]. Conversely, EMATE shows a unique high-affinity binding to erythrocytes (>99% in blood) that confers a distinctive pharmacokinetic profile not replicated by nonsteroidal analogs [2]. These scaffold-dependent characteristics mean that EMATE and its nonsteroidal comparators are not interchangeable; selection must be driven by the specific experimental or therapeutic requirement for a steroidal core, its associated properties, and its established role as the historical benchmark for the entire class [3].

Estrone Sulfamate Evidence Guide: Quantified Differentiation from Key STS Inhibitor Comparators


EMATE vs. COUMATE: Picomolar vs. Nanomolar STS Inhibition and Estrogenicity Divergence

EMATE demonstrates a 5,846-fold greater potency for E1-STS inhibition in intact MCF-7 cells compared to the nonsteroidal first-generation comparator COUMATE. EMATE achieves an IC50 of 65 pM, whereas COUMATE exhibits an IC50 of 380 nM [1]. This extreme potency advantage is, however, offset by a critical differentiation: EMATE is estrogenic and stimulates MCF-7 cell growth, while COUMATE is nonestrogenic [2].

Steroid Sulfatase Inhibition Breast Cancer In Vitro Pharmacology

EMATE vs. 667-COUMATE (Irosustat): Trade-off in Potency, Estrogenicity, and DHEA-Sulfatase Selectivity

In a placental microsome preparation, the tricyclic coumarin 667-COUMATE (IC50 = 8 nM) was 3-fold more potent against estrone sulfatase than EMATE (IC50 = 25 nM) [1]. Furthermore, 667-COUMATE inhibited DHEA-sulfatase 25-fold more potently than EMATE in the same system [1]. Critically, unlike EMATE, 667-COUMATE is nonestrogenic [1]. This advanced nonsteroidal comparator proceeded to clinical trials as Irosustat (STX64) [2].

Steroid Sulfatase Inhibition Drug Development Endocrine Therapy

EMATE Analog Optimization: 4-NitroEMATE Achieves >2 Log Improvement in Cellular Potency

SAR studies on the EMATE scaffold demonstrate that A-ring substitution can dramatically enhance potency. The 4-nitro derivative (4-nitroEMATE) exhibited an IC50 of 0.01 nM in MCF-7 cells, representing a 6.5-fold improvement over the parent EMATE (IC50 = 0.065 nM) in the same cellular assay [1]. In placental microsomes, 4-nitroEMATE (IC50 = 0.8 nM) was 31-fold more potent than EMATE (IC50 = 25 nM) [1][2].

Structure-Activity Relationship Medicinal Chemistry STS Inhibition

EMATE's Distinctive Pharmacokinetic Profile: Erythrocyte Sequestration and Biphasic Clearance

EMATE exhibits a unique pharmacokinetic profile characterized by high-affinity binding to erythrocytes (up to 99% in blood) [1]. This results in little or no first-pass metabolism and high oral bioavailability [2]. Following a single 40 mg/kg oral dose in rats, plasma clearance is biphasic with an initial half-life of 30 minutes and a slower terminal half-life of 4.5 hours, achieving >99% inhibition of liver sulfatase activity within 30 minutes [3]. This profile, driven by the steroidal scaffold's affinity for carbonic anhydrase II (IC50 = 25-59 nM) [4], is not replicated by nonsteroidal sulfamates.

Pharmacokinetics In Vivo Pharmacology Drug Delivery

Estrone Sulfamate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


As the Benchmark Standard for STS Inhibitor Screening and Assay Validation

EMATE is the prototypical STS inhibitor with well-characterized potency across multiple assay systems (IC50 = 65 pM in MCF-7 cells; IC50 = 25 nM in placental microsomes) [1][2]. It is the essential positive control for validating new STS inhibition assays and for benchmarking the potency of novel inhibitors, ensuring comparability across studies and laboratories.

As a Medicinal Chemistry Scaffold for Developing Next-Generation Steroidal STS Inhibitors and Dual-Targeting Agents

EMATE's steroidal core is a validated starting point for SAR-driven optimization. As demonstrated by 4-nitroEMATE (IC50 = 0.01 nM in MCF-7 cells), targeted A-ring substitution can yield substantial potency gains [3]. Furthermore, the EMATE scaffold has been elaborated into dual aromatase-steroid sulfatase inhibitors (DASIs) and microtubule-disrupting agents (e.g., STX140) [4], making it a versatile template for multi-targeted drug discovery.

For In Vivo Studies Requiring High Oral Bioavailability and Erythrocyte-Mediated Drug Delivery

In rodent models, oral EMATE achieves rapid absorption (peak plasma concentration at 30 min) and >99% inhibition of liver sulfatase activity within 30 minutes of a single dose [5]. Its unique binding to erythrocytes (>99% in blood) results in a biphasic clearance profile (t1/2α = 0.5 h; t1/2β = 4.5 h) [5]. This predictable in vivo activity makes EMATE the preferred steroidal sulfamate for preclinical proof-of-concept studies where oral dosing and sustained target engagement are critical.

As a Reference Compound for Investigating Estrogenicity and Off-Target Pharmacology of STS Inhibitors

Unlike nonsteroidal sulfamates, EMATE is estrogenic and stimulates MCF-7 cell growth [2][6]. This property, while limiting its clinical utility, makes EMATE an indispensable reference compound for dissecting the estrogenic versus nonestrogenic effects of STS inhibition. It is also a valuable tool for studying carbonic anhydrase II inhibition (IC50 = 25-59 nM), a known off-target of the aryl sulfamate pharmacophore [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Estrone Sulfamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.